molecular formula C₂₀H₂₁N₅O₈ B1144906 (2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid CAS No. 1644286-35-0

(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid

Cat. No. B1144906
CAS RN: 1644286-35-0
M. Wt: 459.41
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to the one involves multi-step chemical processes that yield novel antifolates with potential antitumor activity. Gangjee et al. (2005) describe the synthesis of classical antifolates with dual inhibitory activity against dihydrofolate reductase and thymidylate synthase, indicating a method that might be applicable to the synthesis of our target compound. These compounds were synthesized from pyrrolo[2,3-d]pyrimidine derivatives, suggesting a concise and effective approach to obtaining such complex molecules (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Molecular Structure Analysis

The molecular structure of compounds related to "(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid" includes a pyrrolo[2,3-d]pyrimidine scaffold. This structure is conducive to dual dihydrofolate reductase and thymidylate synthase inhibitory activity. The presence of specific substituents at strategic positions significantly impacts the compound's potency and spectrum of activity, as indicated by Gangjee et al. (2009), who explored the impact of ethyl substitution on the thieno[2,3-d]pyrimidine ring (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Scientific Research Applications

Synthesis and Derivatives

  • Spectroscopic Identification and Synthesis : Pyrimidine derivatives, including forms similar to (2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid, have been synthesized via two routes. These derivatives are designated as antifolate, with the heterocyclic ring prepared by reacting benzoyl acetone with thiosemicarbiazide (M. J. Mohammed, Ahmed Ahmed, & F. Abachi, 2016).

Antitumor Properties

  • Inhibition of Thymidylate Synthase : A dideazatetrahydrofolate analogue, structurally related to (2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid, inhibits thymidylate synthase and exhibits antitumor properties, highlighting its potential for clinical evaluation (E. Taylor et al., 1992).

  • Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Certain pyrimidine derivatives act as dual inhibitors of human dihydrofolate reductase and thymidylate synthase, suggesting potential as antitumor agents. These compounds are synthesized from pyrrolo[2,3-d]pyrimidine, underscoring the relevance of such structures in cancer research (A. Gangjee et al., 2005).

  • Antiviral and Antitumor Activity : Novel benzamide derivatives, structurally similar to (2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid, demonstrate significant antiviral and antitumor activities. This indicates the potential of such compounds in developing new treatments (Selvakumar Balaraman et al., 2018).

Chemical Synthesis and Applications

  • Microwave Irradiation Synthesis : The synthesis of pyrimidine derivatives, related to the compound , under microwave irradiation is significant in medicinal chemistry. This process produces compounds with various biological activities (M. Leyva-Acuña et al., 2020).

  • Diverse Synthesis Approaches : The synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, akin to the compound in focus, through Michael addition, highlights the diverse approaches to synthesizing biologically active pyrimidine derivatives (X. Berzosa et al., 2011).

properties

IUPAC Name

(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O8/c21-20-24-16(22-9-26)15(18(31)25-20)13(27)7-3-10-1-4-11(5-2-10)17(30)23-12(19(32)33)6-8-14(28)29/h1-2,4-5,9,12H,3,6-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,26,31)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLFWLDXMXHPNR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)NC=O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)NC=O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid

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